molecular formula C12H13NO2S B13800770 Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

Isopropyl 2-(benzo[D]thiazol-2-YL)acetate

Cat. No.: B13800770
M. Wt: 235.30 g/mol
InChI Key: PLFLHUCMTYDWNS-UHFFFAOYSA-N
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Description

Isopropyl 2-(benzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the reaction of 2-aminothiophenol with esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. This reaction produces benzothiazole derivatives, which can then be further modified to obtain the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, may involve multi-component reactions, microwave irradiation, and one-pot synthesis techniques. These methods are designed to improve yield, reduce reaction times, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(benzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of isopropyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

propan-2-yl 2-(1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C12H13NO2S/c1-8(2)15-12(14)7-11-13-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3

InChI Key

PLFLHUCMTYDWNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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